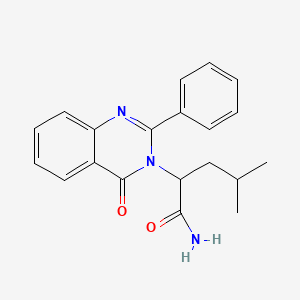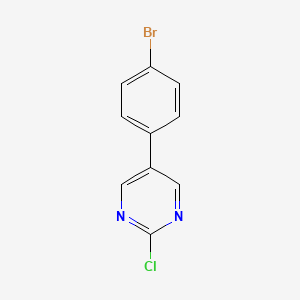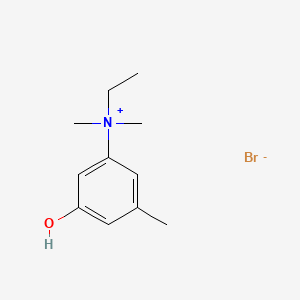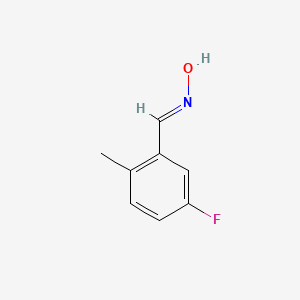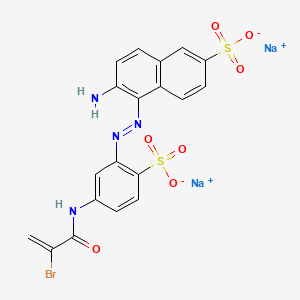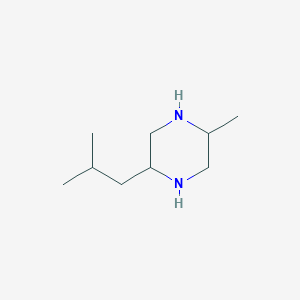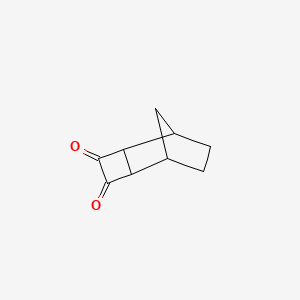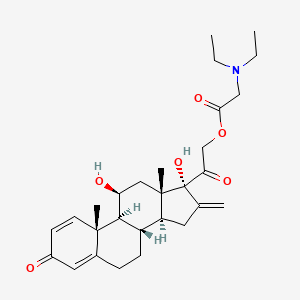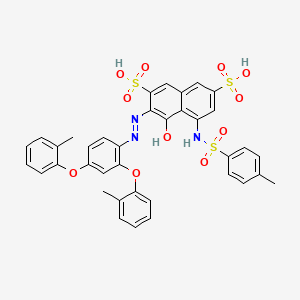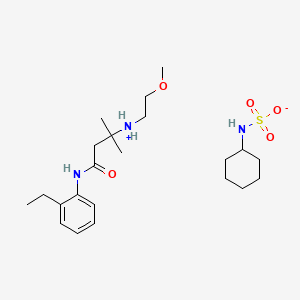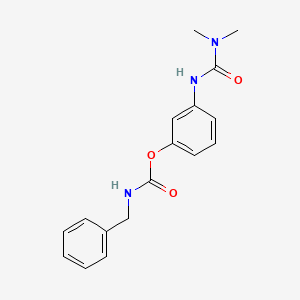![molecular formula C8H10N4O2 B13786300 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-73-9](/img/structure/B13786300.png)
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.
Cyclization: The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol.
Methoxymethylation: The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
化学反应分析
Types of Reactions
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties.
科学研究应用
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, showing promise in cancer research.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs targeting various diseases.
作用机制
The mechanism of action of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and signal transduction pathways.
Pathways Involved: It can inhibit tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities but differs in the substitution pattern on the pyrimidine ring.
Pyrazolo[4,3-d]pyrimidin-7-one: Another heterocyclic compound with comparable biological properties but a different core structure.
Uniqueness
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific methoxymethyl substitution, which can enhance its biological activity and selectivity towards certain molecular targets.
属性
CAS 编号 |
90065-73-9 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-amino-7-(methoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O2/c1-14-4-12-3-2-5-6(12)10-8(9)11-7(5)13/h2-3H,4H2,1H3,(H3,9,10,11,13) |
InChI 键 |
XMHYISSHMOCCCC-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CC2=C1N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


